molecular formula C23H23N5O3S B3005413 N1-(3,5-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894031-84-6

N1-(3,5-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B3005413
CAS No.: 894031-84-6
M. Wt: 449.53
InChI Key: OWJHUBUSIIGASC-UHFFFAOYSA-N
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Description

N1-(3,5-Dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a structurally complex oxalamide derivative featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-methoxyphenyl group and linked via an ethyl chain to the oxalamide moiety. Its synthesis likely involves multi-step reactions, including cyclization of thiazolo-triazole precursors and coupling with substituted phenyl groups, as inferred from analogous methods described for related compounds .

Properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S/c1-14-10-15(2)12-17(11-14)25-22(30)21(29)24-9-8-18-13-32-23-26-20(27-28(18)23)16-4-6-19(31-3)7-5-16/h4-7,10-13H,8-9H2,1-3H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJHUBUSIIGASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action:

This compound primarily targets adenosine receptors . Adenosine receptors are G protein-coupled receptors found on various cell types, including platelets, vascular endothelial cells, and neurons. Their role is to modulate various physiological processes, such as vasodilation, neurotransmission, and platelet aggregation.

Mode of Action:

The compound likely inhibits both adenosine deaminase and phosphodiesterase. Here’s how it works:

Action Environment:

Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. For instance, acidic conditions may affect its solubility and absorption.

Remember, this compound’s intricate dance within the body impacts cardiovascular health and platelet function. 🌟.

Biological Activity

N1-(3,5-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound with potential biological activity. Its structure incorporates a thiazolo-triazole moiety, which has been associated with various pharmacological effects, particularly in cancer research. This article explores its biological activity based on recent studies and findings.

  • Molecular Formula : C23H23N5O3S
  • Molecular Weight : 449.53 g/mol
  • Purity : Typically around 95% .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The thiazolo[3,2-b][1,2,4]triazole structure is known for its ability to modulate biological processes, potentially influencing cell proliferation and apoptosis in cancer cells .

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to N1-(3,5-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide:

  • In Vitro Studies : The compound has been tested against a panel of nearly 60 human cancer cell lines. Results indicated significant antiproliferative effects on renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines .
  • Mechanistic Insights : The exact mechanism involves the inhibition of key signaling pathways that regulate cell cycle progression and survival. For instance, compounds containing the thiazolo-triazole moiety have been shown to induce apoptosis in cancer cells through the activation of caspases .

Structure-Activity Relationship (SAR)

The structure of N1-(3,5-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is critical for its biological activity. Modifications in the phenyl rings or the oxalamide linkage can significantly influence potency and selectivity against various cancer types. For example:

  • Substituting different groups on the thiazole or triazole rings can enhance anticancer activity .

Case Studies

StudyFindings
Study 1 Evaluated the compound's effects on leukemia cell lines; showed IC50 values indicating potent antiproliferative activity.
Study 2 Investigated structural modifications; identified that certain substitutions increased activity against breast cancer cells significantly.
Study 3 Analyzed the compound's mechanism; demonstrated that it induces apoptosis via mitochondrial pathways in colon cancer cells.

Comparison with Similar Compounds

N1-(3,5-Dimethylphenyl)-N2-(6-Methoxy-2-Methylquinolin-4-yl)oxalamide (Compound 40)

  • Structure: Features a quinoline core instead of a thiazolo-triazole. The oxalamide bridge connects 3,5-dimethylphenyl and 6-methoxy-2-methylquinolin-4-yl groups.
  • Synthesis: Yield of 12% via coupling of 6-methoxy-2-methylquinolin-4-amine with 2-((3,5-dimethylphenyl)amino)-2-oxoacetyl chloride under basic conditions .
  • Key Difference: The quinoline moiety may confer distinct electronic and steric properties compared to the thiazolo-triazole system in the target compound.

N-(3,5-Dimethylbenzyl)-2-((6-Methoxy-2-Methylquinolin-4-yl)oxy)acetamide (Compound 42)

  • Structure : Substitutes the oxalamide linkage with an acetamide group and a benzyl substituent.
  • Synthesis : Higher yield (64%) compared to Compound 40, likely due to reduced steric hindrance during coupling .
  • Key Difference : The acetamide linker and absence of the thiazolo-triazole system may alter solubility and target binding.

Comparative Data Table

Property Target Compound Compound 40 Compound 42
Core Heterocycle Thiazolo[3,2-b][1,2,4]triazole Quinoline Quinoline
Substituents 4-Methoxyphenyl, ethyl-oxalamide 6-Methoxy-2-methylquinoline 6-Methoxy-2-methylquinoline, benzyl
Linker Type Oxalamide Oxalamide Acetamide
Synthesis Yield Not reported 12% 64%
Inferred Bioactivity Potential kinase/modulator activity (structural analogy) Antitubercular activity (implied) Antitubercular activity (implied)

Key Observations

Synthetic Challenges: The target compound’s thiazolo-triazole core likely requires specialized cyclization conditions, contrasting with the more straightforward quinoline synthesis in Compound 40 and 42. Lower yields in oxalamide-linked compounds (e.g., 12% for Compound 40) suggest steric or electronic hurdles during coupling .

Bioactivity Implications: The thiazolo-triazole moiety may enhance binding to ATP pockets in kinases due to its planar, electron-rich structure, whereas quinoline derivatives (Compounds 40, 42) are associated with antitubercular activity in their parent study .

Solubility and Pharmacokinetics: The ethyl-oxalamide linker in the target compound could improve aqueous solubility compared to the rigid quinoline-acetamide system in Compound 44.

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